(+)-Aceclidine can be sourced from various chemical suppliers and is classified under the category of alkaloids due to its structural characteristics. Its chemical formula is CHNO, with a CAS number of 827-61-2. The hydrochloride form, Aceclidine Hydrochloride, has a CAS number of 6109-70-2 and is commonly used in pharmaceutical formulations.
The synthesis of (+)-Aceclidine typically involves the acetylation of quinuclidine. This reaction can be performed using acetic anhydride in the presence of a base such as pyridine. The process generally requires controlled conditions to prevent hydrolysis and ensure high yield:
In industrial settings, this synthesis is scaled up using reactors equipped with temperature control systems to maintain optimal conditions throughout the process.
The molecular structure of (+)-Aceclidine features a bicyclic framework typical of quinuclidine derivatives. Its three-dimensional conformation allows it to effectively bind to muscarinic receptors. Key structural data include:
The compound's stereochemistry plays a crucial role in its biological activity, with the (+) enantiomer being predominantly active .
(+)-Aceclidine can undergo several chemical reactions:
The specific outcomes of these reactions depend on the reagents and conditions employed, leading to a variety of products that may have distinct pharmacological properties.
The mechanism of action for (+)-Aceclidine involves its binding to muscarinic acetylcholine receptors, mimicking the neurotransmitter acetylcholine. Upon binding, it activates these receptors, leading to physiological responses such as:
Research indicates that (+)-Aceclidine's effects are dose-dependent, with higher concentrations leading to more pronounced physiological responses .
(+)-Aceclidine exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications, ensuring efficacy and safety during use .
(+)-Aceclidine has several significant applications in scientific research and medicine:
The synthesis of (+)-aceclidine leverages quinuclidine as a scaffold due to its structural resemblance to the acetylcholine pharmacophore. Early routes involved direct esterification of 3-quinuclidinol (Figure 1):
Innovative Methodologies:
Table 2: Comparison of Synthetic Methods for (+)-Aceclidine
Method | Yield (%) | Enantiomeric Excess (%) | Key Advantage |
---|---|---|---|
Classical Acetylation | 60–75 | 0 (racemic) | Simplicity |
Enzymatic Resolution | 40–50 | >98 | High enantiopurity |
Asymmetric Hydrogenation | 85–90 | 95 | Direct enantioselective synthesis |
Cyclodextrin-Assisted | 70–80 | 90 | Enhanced stereocontrol |
Chirality is pivotal for (+)-aceclidine’s pharmacological profile. The (3S) configuration aligns the acetoxy moiety with mAChR subpockets, while the (3R) enantiomer shows 100-fold lower affinity [4] .
Stereoselective Approaches:
Enzyme Fusion: CpCR-GDH → Activity: 1960 U/mL (16.2× shake-flask yield) Substrate Loading: 920 mM → Conversion: 99% to (3*S*)-quinuclidinol
Chirality-Activity Relationships:
SAR studies focus on modifying the quinuclidine core, acetoxy group, and nitrogen atom to enhance mAChR subtype selectivity (M₃ > M₁) and reduce accommodative side effects [1] [5] .
Key Analog Classes and SAR Insights:
Table 3: SAR of Key (+)-Aceclidine Analogs
Analog | M₃ EC₅₀ (μM) | M₁/M₃ Selectivity Ratio | Key Structural Change |
---|---|---|---|
(+)-Aceclidine (parent) | 0.5 | 1:1 | None |
3-(Thiazole-4-carboxylate) | 0.15 | 1:5 | Ester group replacement |
N-Ethyl Quaternary Salt | 0.3 | 1:8 | N-alkylation |
1-Azabicyclo[3.2.1]octane | 1.2 | 1:20 | Ring expansion |
Pivaloyloxymethyl Prodrug | 2.0* | 1:1 | Biodegradable ester |
*Value reflects apparent affinity after hydrolysis.
Advanced Delivery Systems:
Computational SAR:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: